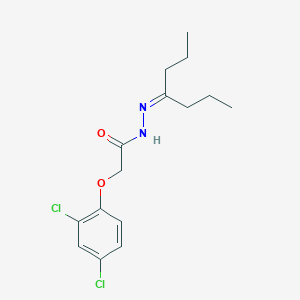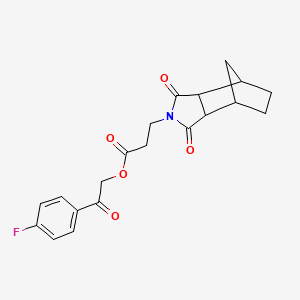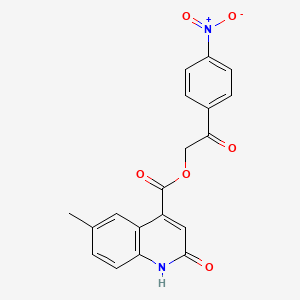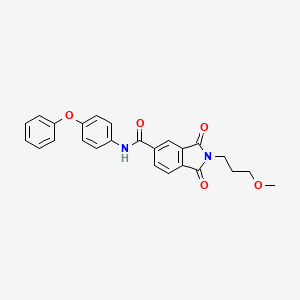![molecular formula C14H10BNO3 B12469898 4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile CAS No. 906673-25-4](/img/structure/B12469898.png)
4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile, also known as crisaborole, is a non-steroidal topical anti-inflammatory compound. It is primarily used for the treatment of mild to moderate atopic dermatitis and psoriasis. This compound is a member of the benzoxaborole class, which is known for its unique boron-containing structure that facilitates skin penetration and binding to specific enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile involves a one-pot synthesis method. The process starts with the reaction of 2-bromo-5-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base in an organic solvent. This intermediate is then reacted with a boron reagent in the presence of a base and a catalyst to obtain the final product .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of specific intermediates and reaction conditions allows for the efficient production of crisaborole with excellent purity and good yields .
Chemical Reactions Analysis
Types of Reactions
4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted products .
Scientific Research Applications
4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a scaffold in organic synthesis and molecular recognition studies.
Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.
Medicine: It is used as a topical treatment for atopic dermatitis and psoriasis due to its anti-inflammatory properties.
Industry: The compound’s unique structure makes it valuable in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
The mechanism of action of 4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile involves the inhibition of phosphodiesterase 4 (PDE4), an enzyme that regulates inflammatory cytokine production. By inhibiting PDE4, the compound increases the levels of cyclic adenosine monophosphate (cAMP), leading to reduced inflammation. This mechanism is particularly effective in treating skin conditions like atopic dermatitis and psoriasis .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690): Used as an antifungal agent.
2-ethoxy-6-[(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy]benzonitrile: Another PDE4 inhibitor with similar properties.
6-[(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy]-2-(2-isopropoxyethoxy)benzonitrile: Studied for its anti-inflammatory effects
Uniqueness
4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile stands out due to its specific inhibition of PDE4 and its effectiveness as a topical treatment for skin conditions. Its boron-containing structure enhances skin penetration and enzyme binding, making it a valuable compound in dermatological treatments .
Properties
CAS No. |
906673-25-4 |
|---|---|
Molecular Formula |
C14H10BNO3 |
Molecular Weight |
251.05 g/mol |
IUPAC Name |
4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile |
InChI |
InChI=1S/C14H10BNO3/c16-8-10-1-4-12(5-2-10)19-13-6-3-11-9-18-15(17)14(11)7-13/h1-7,17H,9H2 |
InChI Key |
IQBSCLXAECVABP-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)OC3=CC=C(C=C3)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-({4-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12469818.png)
![2,8,14,20-Tetrabutylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol](/img/structure/B12469824.png)
![6,6'-[Benzene-1,4-diylbis(oxybenzene-4,1-diyl)]bis(1,3,5-triazine-2,4-diamine)](/img/structure/B12469838.png)
![2-Methylpropyl 3-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12469848.png)
![(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12469852.png)


![2-(Biphenyl-4-yl)-2-oxoethyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B12469863.png)

![3-acetylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12469877.png)
![bis[3-(2-aminoethyl)-1H-indol-5-yl] benzene-1,3-dicarboxylate](/img/structure/B12469878.png)

![7-[(2-Chlorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one](/img/structure/B12469881.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12469888.png)
